N-Methyl-8-azaspiro[4.5]decane-2-carboxamide
Description
Properties
IUPAC Name |
N-methyl-8-azaspiro[4.5]decane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-12-10(14)9-2-3-11(8-9)4-6-13-7-5-11/h9,13H,2-8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJWXHACSNBKLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC2(C1)CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-8-azaspiro[4.5]decane-2-carboxamide can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spiro compound . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times. Additionally, purification steps such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-8-azaspiro[4.5]decane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amines, and substituted spiro compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | Urea, Diethyl Oxalate | Heating | Primary Product |
| 2 | Primary Product, HCl | Acidic Medium | Secondary Product |
| 3 | Secondary Product, Ethylamino Acetaldehyde | Reaction with Potassium Ferricyanide | N-Methyl-8-azaspiro[4.5]decane-2-carboxamide |
Biological Activities
Recent studies have highlighted the biological activities associated with this compound derivatives. These compounds exhibit various pharmacological properties, including:
- Myelostimulating Activity : Research indicated that derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-diones have shown significant myelostimulating effects in models of myelodepressive syndromes induced by cyclophosphamide. These compounds enhance the regeneration of lymphocyte and granulocyte populations in bone marrow .
- Antiviral Activity : A series of hybrid compounds derived from spirothiazolidinone structures have demonstrated antiviral properties against influenza viruses. Some derivatives showed promising selectivity indices and low cytotoxicity, indicating their potential as antiviral agents .
| Activity Type | Compound Derivative | Target Virus/Condition | EC50 Value (µM) |
|---|---|---|---|
| Myelostimulation | 1,3,8-Triazaspiro[4.5]dione | Cyclophosphamide-induced | Not specified |
| Antiviral | Spirothiazolidinone Derivatives | Influenza A/H3N2 | 5.2 |
| Antitubercular | Various derivatives | Mycobacterium tuberculosis | MIC 125–250 |
Therapeutic Applications
The therapeutic implications of this compound are vast:
- Cancer Treatment : Certain derivatives are being investigated as potential inhibitors for specific protein targets involved in cancer progression, such as PTPN11 (Shp2), which plays a role in cellular regulation and signaling pathways related to cancer cell proliferation .
- Neurological Disorders : Due to its structural similarity to known bioactive molecules, this compound is being explored for its potential applications in treating neurological disorders by acting as an enzyme inhibitor or modulating neurotransmitter systems .
Mechanism of Action
The mechanism of action of N-Methyl-8-azaspiro[4.5]decane-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit matrix metalloproteinases (MMPs), which play a role in thrombus dissolution . By inhibiting MMPs, the compound can prevent excessive bleeding and promote clot stability without interfering with normal hemostatic functions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between N-Methyl-8-azaspiro[4.5]decane-2-carboxamide and related compounds:
Physicochemical and Pharmacological Properties
| Property | This compound | Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate HCl | 1-Methyl-8-oxa-2-azaspiro[4.5]decane |
|---|---|---|---|
| Molecular Weight | ~212.3 g/mol (estimated) | 231.7 g/mol | 155.24 g/mol |
| Solubility | Moderate (carboxamide enhances polarity) | High (hydrochloride salt) | Low (nonpolar liquid) |
| Biological Activity | Undocumented (expected HDAC/kinase inhibition) | Unreported | Structural scaffold for drug design |
| Stability | Likely stable (rigid spiro core) | Stable in solid form | Sensitive to oxidation |
Biological Activity
N-Methyl-8-azaspiro[4.5]decane-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Synthesis of this compound
The synthesis of N-Methyl-8-azaspiro[4.5]decane derivatives typically involves multi-step reactions, including the use of various reagents such as diethyl oxalate and ammonium carbonate. The synthesis pathway can yield derivatives with significant biological activities, including anxiolytic effects and potential applications in treating various disorders.
Synthesis Method
- Reagents : Diethyl oxalate, urea, ammonium carbonate.
- Process : A series of condensation and cyclization reactions are performed to form the azaspiro structure.
- Yield : The synthesis methods reported yield compounds with varying degrees of efficiency and purity.
Pharmacological Properties
This compound exhibits a range of biological activities:
- Myelostimulation : Some derivatives have shown myelostimulating activity, enhancing lymphocyte and granulocyte regeneration in models of myelodepression induced by agents like cyclophosphamide .
- Calcium-Antagonizing Activity : Research indicates that certain derivatives possess calcium-antagonizing properties, contributing to their antihypoxic effects. These compounds demonstrated a protective effect against hypoxia in animal models, showing an increase in survival rates .
Case Studies and Research Findings
- Myelostimulating Activity :
- Antihypoxic Effects :
- Therapeutic Applications :
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Methyl-8-azaspiro[4.5]decane-2-carboxamide, and what intermediates are critical for yield optimization?
- Methodological Answer : The compound is synthesized via multi-step reactions involving spirocyclic ring formation and carboxamide functionalization. Key intermediates include 2-oxa-spiro[3.4]octan-1,3-dione derivatives, which undergo nucleophilic addition with benzothiazol-2-yl-amine analogs to form the spiro[4.5]decane core . Methylation at the azaspiro nitrogen is typically achieved using methyl iodide or dimethyl sulfate under basic conditions. Yield optimization requires careful control of reaction stoichiometry and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the spirocyclic structure and methyl group placement. Mass spectrometry (ESI-TOF or HRMS) validates molecular weight and fragmentation patterns . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), while X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation .
Advanced Research Questions
Q. How does the spirocyclic architecture of this compound influence its activity as an enzyme inhibitor (e.g., HDAC or FAAH)?
- Methodological Answer : The rigidity of the spirocyclic system enhances binding affinity to enzyme active sites by restricting conformational flexibility. For HDAC inhibition, the carboxamide group coordinates with zinc ions in the catalytic pocket, while the azaspiro moiety stabilizes hydrophobic interactions with adjacent residues. Computational docking studies (using AutoDock Vina or Schrödinger Suite) and molecular dynamics simulations are essential to map binding modes and optimize linker chemistry for improved potency .
Q. What analytical strategies resolve contradictions in reported HDAC inhibition data for spirocyclic carboxamides?
- Methodological Answer : Discrepancies in IC₅₀ values often arise from assay variability (e.g., fluorogenic vs. radiometric assays) or differences in enzyme isoforms. Researchers should:
- Standardize assay conditions (pH, substrate concentration, incubation time) .
- Validate results using orthogonal methods (e.g., thermal shift assays or SPR binding kinetics) .
- Perform meta-analyses of published data to identify trends in structure-activity relationships (SAR) .
Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ADMETLab predict logP, solubility, and cytochrome P450 interactions to prioritize derivatives with favorable bioavailability .
- QSAR Modeling : Quantitative SAR models correlate structural descriptors (e.g., topological polar surface area, hydrogen bond donors) with in vivo clearance rates .
- Metabolite Identification : LC-MS/MS-based metabolite profiling identifies vulnerable sites for metabolic stabilization (e.g., replacing labile methyl groups with trifluoromethyl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
